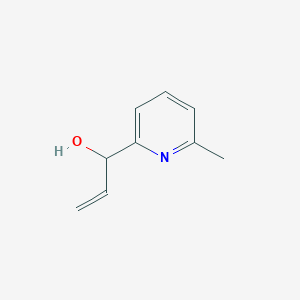

alpha-(6-Methyl-2-pyridyl)-2-propenol

Description

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1-(6-methylpyridin-2-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H11NO/c1-3-9(11)8-6-4-5-7(2)10-8/h3-6,9,11H,1H2,2H3 |

InChI Key |

GAZDMZPWWKLURC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C(C=C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Pyridine Derivatives with Alcohol Moieties

(6-Methoxypyridin-2-yl)-methanol

- Structural Differences: Replaces the methyl group on the pyridine ring with a methoxy group (-OCH₃) and substitutes the propenol chain with a methanol (-CH₂OH) group.

- Impact on Properties: Solubility: The methoxy group increases polarity compared to the methyl group, likely enhancing water solubility. Reactivity: The absence of an allylic double bond in methanol reduces susceptibility to oxidation or electrophilic additions, unlike the propenol moiety in the target compound .

[Z]-3-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-2-propenol

- Structural Differences: Features a lignin-like structure with two aromatic rings (guaiacyl and syringyl units) attached to the propenol chain.

- Impact on Properties: Stability: The bulky aromatic substituents may slow decomposition in ionic liquids compared to α-(6-Methyl-2-pyridyl)-2-propenol, as seen in lignin model studies . Applications: Used in lignin degradation research, whereas the target compound’s simpler structure favors synthetic flexibility .

Allyl Alcohol (2-Propenol)

- Structural Differences : Lacks the pyridyl substituent, consisting solely of a three-carbon chain with a hydroxyl group.

- Impact on Properties: Toxicity: Allyl alcohol is highly toxic (LD₅₀ ~96 mg/kg in rats), whereas the pyridyl group in α-(6-Methyl-2-pyridyl)-2-propenol may modulate bioavailability and toxicity . Reactivity: The allylic position in both compounds facilitates similar reactions (e.g., halogenation), but the pyridyl group introduces steric and electronic effects, altering reaction kinetics .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for alpha-(6-Methyl-2-pyridyl)-2-propenol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions using pyridyl precursors. For example, 2-propanol has been employed as a solvent in analogous syntheses to enhance reaction efficiency and reduce side products . Fluorinated pyridine derivatives (e.g., 6-fluoro-2-(trifluoromethyl)pyridin-3-yl methanol) may serve as structural analogs for optimizing regioselectivity . Key parameters include temperature control (60–80°C), catalytic acid/base use (e.g., p-toluenesulfonic acid), and inert atmospheres to prevent oxidation.

Q. Which spectroscopic and chromatographic techniques are recommended for structural elucidation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the pyridine ring and propenol backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and resolve isomers .

- Reference Standards : Cross-validate results with certified reference materials for pyridine derivatives (e.g., 2-methylpropanal analogs) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer : Enzymatic inhibition assays (e.g., kinase or dehydrogenase targets) and cell viability assays (MTT/XTT) in cancer or microbial models. Fluorinated pyridine derivatives have shown promise in anti-inflammatory and anticancer studies, suggesting similar frameworks for this compound . Use dose-response curves (1–100 µM) and triplicate replicates to ensure reproducibility.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Implement:

- Purity Analysis : HPLC coupled with evaporative light scattering detection (ELSD) to detect non-UV-active impurities .

- Isomer-Specific Testing : Chiral chromatography (e.g., Chiralpak IA/IB columns) to isolate enantiomers and test individually.

- Standardized Protocols : Adopt consistent cell lines (e.g., HEK293 or HepG2) and assay buffers to minimize variability .

Q. What strategies are effective for isolating stereoisomers during synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymes (lipases) for kinetic resolution.

- Crystallization : Fractional crystallization in solvents like ethyl acetate/hexane mixtures to separate diastereomers.

- Chromatography : Preparative HPLC with chiral stationary phases (CSPs) or simulated moving bed (SMB) systems for large-scale separation .

Q. How can crystallographic data refinement (e.g., SHELX) improve structural accuracy?

- Methodological Answer :

- Data Collection : High-resolution X-ray diffraction (≤1.0 Å) for precise electron density mapping.

- SHELX Workflow : Use SHELXL for least-squares refinement, incorporating hydrogen atom positions and anisotropic displacement parameters. Validate with R-factor convergence (<5%) and Fourier difference maps .

- Twinning Analysis : Employ SHELXD for twinned crystal structures, common in flexible propenol derivatives .

Q. What computational approaches predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model binding poses with protein targets (e.g., kinases).

- Molecular Dynamics (MD) : Simulate ligand-protein stability (10–100 ns trajectories) in explicit solvent models (TIP3P water).

- QSAR Modeling : Build quantitative structure-activity relationship models using pyridine derivatives’ bioactivity data to prioritize synthesis targets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

- Methodological Answer : Variability may stem from reagent quality or catalytic efficiency.

- Control Experiments : Repeat reactions with anhydrous solvents, freshly distilled reagents, and trace metal analysis (ICP-MS).

- Catalyst Screening : Test palladium/copper catalysts for cross-coupling steps and compare turnover numbers (TONs).

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progression and intermediate formation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.